1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-1-one is an organic compound with the molecular formula C12H16O It is a derivative of indanone, characterized by the presence of a methyl group and a propanone group attached to the indane ring
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indanone.
Alkylation: The indanone undergoes alkylation with a suitable alkylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride.
Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to obtain the desired this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanone group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-Indanone: A simpler indanone derivative without the methyl and propanone groups.
2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A more complex derivative with additional functional groups, studied for its psychoactive properties.
5-Hydroxyindan: An indanone derivative with a hydroxyl group, known for its potential biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-1-one, also known as a derivative of indanone, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that may be beneficial in therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.
- Molecular Formula : C₁₂H₁₄O
- Molecular Weight : 174.239 g/mol
- CAS Number : 63998-49-2
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by interfering with critical signaling pathways such as PI3K/AKT/mTOR. This pathway is crucial for cell growth and survival, and its dysregulation is often linked to cancer progression .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of indanone exhibit antimicrobial effects against a range of pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Neuroprotective Effects : Some studies have indicated that compounds similar to this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .
Study 1: Antitumor Efficacy
A study conducted on a series of indanone derivatives, including this compound, demonstrated significant antitumor activity in vitro against various cancer cell lines. The compound inhibited cell viability in a dose-dependent manner and induced apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 12.5 | Apoptosis via caspase activation |
A549 (Lung) | 15.0 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | Induction of oxidative stress |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
The mechanisms underlying the biological activities of this compound are still under investigation but are believed to include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : By affecting pathways like PI3K/AKT/mTOR, it can alter cellular responses to growth signals.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9(2)13(14)12-7-6-10-4-3-5-11(10)8-12/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNRSUPUFUKKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.